

Technical Support Center: Pigment Red 5 - Preventing Bleeding and Migration in Plastics

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pigment red 5*

Cat. No.: *B1583872*

[Get Quote](#)

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **Pigment Red 5** in plastic applications. Here, you will find information to help you understand and prevent common issues of pigment bleeding and migration during your experiments.

Troubleshooting Guide

Issue: Pigment Red 5 is bleeding or migrating to the surface of my plastic part.

Root Cause Analysis and Solutions

Pigment bleeding and migration in plastics are complex phenomena influenced by the formulation, processing conditions, and the surrounding environment. The primary cause is the partial solubility of the pigment in the polymer matrix or its interaction with other components, especially at elevated processing temperatures. Upon cooling, the system becomes supersaturated, and the pigment molecules can move towards the surface.

Below is a step-by-step guide to troubleshoot and resolve these issues.

Step 1: Review Your Formulation

The components of your plastic formulation play a critical role in pigment stability.

- **Polymer Selection:** Amorphous polymers like polystyrene (PS), ABS, and polycarbonate (PC) have a more rigid molecular structure that can better "trap" pigment particles, reducing migration compared to crystalline polymers like polyethylene (PE) and polypropylene (PP) which have a looser molecular structure.[1][2]
- **Plasticizers and Additives:** Plasticizers and other low-molecular-weight additives can increase the mobility of polymer chains and pigment particles, promoting migration.[1] Evaluate the type and concentration of these additives.
- **Pigment Concentration:** High concentrations of **Pigment Red 5** can lead to supersaturation in the polymer melt, increasing the likelihood of migration upon cooling.[1][3]

Recommended Actions:

- If possible, test your formulation with an amorphous polymer if you are currently using a crystalline one.
- Reduce the concentration of plasticizers or select a higher molecular weight plasticizer.
- Experiment with lowering the concentration of **Pigment Red 5** to the minimum required for your desired color depth.

Step 2: Optimize Processing Parameters

The conditions used to process the plastic can significantly impact pigment migration.

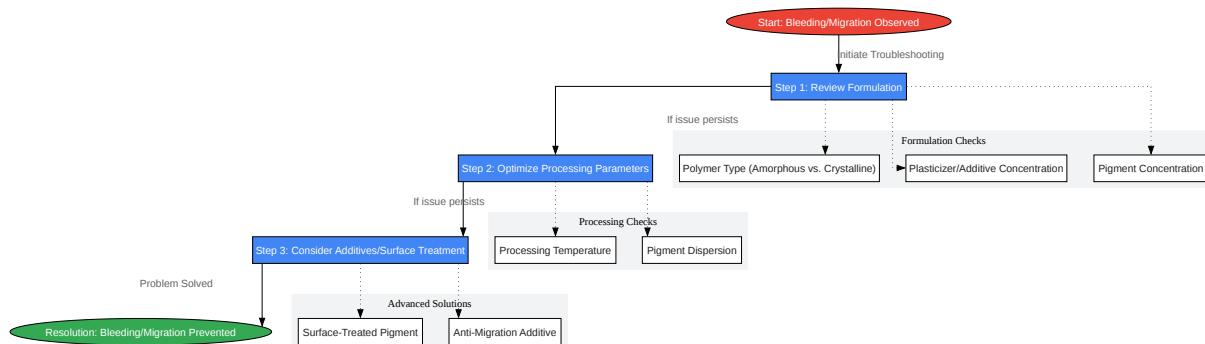
- **Processing Temperature:** Higher temperatures can increase the solubility of **Pigment Red 5** in the polymer, leading to more significant migration upon cooling.[1]
- **Dispersion:** Poor dispersion of the pigment can lead to localized areas of high concentration, which are more prone to bleeding.

Recommended Actions:

- Lower the processing temperature as much as possible while still ensuring proper melting and mixing of the polymer.

- Improve pigment dispersion by using high-shear mixing equipment or by incorporating a dispersing agent.

Step 3: Consider a Surface-Treated Pigment or Anti-Migration Additives


If optimizing the formulation and processing parameters is not sufficient, the use of specialized additives can be highly effective.

- Surface-Treated Pigments: **Pigment Red 5** can be surface-treated to improve its compatibility with the polymer and reduce its tendency to migrate.
- Anti-Migration Additives: These additives are designed to "lock" the pigment into the polymer matrix. High molecular weight additives are generally more effective.

Recommended Actions:

- Consult with your pigment supplier to see if a surface-treated version of **Pigment Red 5** is available.
- Incorporate a high molecular weight polymeric dispersant or a dedicated anti-migration agent into your formulation.

Troubleshooting Workflow Diagram

[Click to download full resolution via product page](#)

A step-by-step workflow for troubleshooting pigment bleeding and migration issues.

Frequently Asked Questions (FAQs)

Q1: What is the difference between pigment bleeding and migration?

A1: In the context of plastics, the terms bleeding and migration are often used interchangeably. They both refer to the movement of the colorant from the inside of the plastic to the surface or

into an adjacent material.[\[3\]](#) This can manifest as surface tackiness, color transfer to other objects, or a hazy appearance on the plastic surface, often referred to as "bloom."

Q2: In which types of plastics is **Pigment Red 5** most likely to bleed?

A2: **Pigment Red 5**, like many organic pigments, is more prone to migration in crystalline polymers such as polyethylene (PE) and polypropylene (PP). This is because the less compact molecular structure of these polymers allows for greater movement of the pigment molecules. Amorphous polymers like polystyrene (PS) and ABS offer better resistance to migration.[\[1\]](#)[\[2\]](#) The presence of plasticizers, particularly in flexible PVC, can also significantly increase the likelihood of bleeding.[\[1\]](#)

Q3: How is the bleed resistance of a pigment quantitatively measured and reported?

A3: The bleed resistance of a pigment in a specific plastic is typically tested according to standards such as DIN 53775. The assessment is often done using a grey scale according to ISO 105-A03, where the degree of staining on a white contact material is rated on a scale from 1 to 5. A rating of 5 indicates no bleeding, while a rating of 1 indicates severe bleeding.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Quantitative Data for Naphthol Red Pigments

Pigment	C.I. Name	Chemical Class	Bleeding/Migration Resistance (Scale 1-5)	Plastic Type	Reference
Pigment Red 5	12490	Monoazo	4	Not Specified	[7]
Pigment Red 170	12475	Naphthol AS	5	Not Specified	[8]
Pigment Red 170	12475	Naphthol AS	3	Not Specified	[9]
Pigment Red 247	Not available	Not available	5	P-PVC	
Pigment Red 149	Not available	Perylene	5	P-PVC	[10]
Pigment Red 254	Not available	DPP	5	PP / HDPE / LDPE / PVC	[11]

Q4: Are there specific anti-migration additives you would recommend for use with **Pigment Red 5**?

A4: While specific trade names can vary by manufacturer and region, high molecular weight polymeric dispersants are generally effective. It is recommended to consult with additive suppliers who can provide guidance on the best product for your specific polymer system and processing conditions. When selecting an additive, consider its compatibility with both the polymer and **Pigment Red 5**.

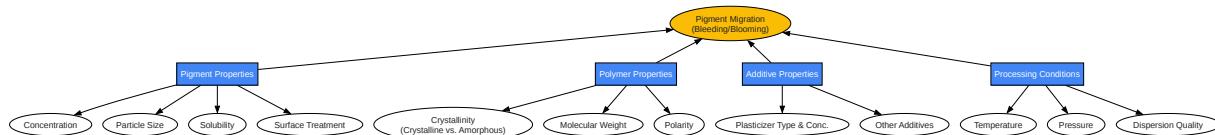
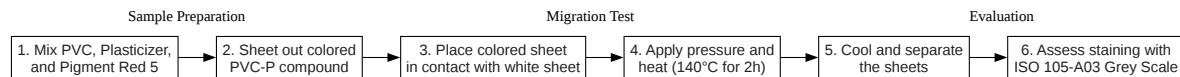
Experimental Protocols

Protocol 1: Evaluation of Pigment Migration in Plasticized PVC (Based on DIN 53775)

1. Objective: To assess the bleeding and migration tendency of **Pigment Red 5** in plasticized polyvinyl chloride (PVC-P).

2. Materials and Equipment:

- **Pigment Red 5**
- PVC resin
- Plasticizer (e.g., DOP)
- White, uncolored PVC-P sheet
- Two-roll mill
- Hydraulic press with heating and cooling capabilities
- Oven
- ISO 105-A03 Grey Scale for assessing staining



3. Procedure:

- Prepare a colored PVC-P compound by mixing the PVC resin, plasticizer, and **Pigment Red 5** on a two-roll mill. A typical pigment concentration for testing is 0.1%.
- Sheet out the colored compound to a uniform thickness.
- Cut a sample of the colored PVC-P sheet and place it in direct contact with a white, uncolored PVC-P sheet of the same dimensions.
- Place the composite sample in a hydraulic press and apply pressure.
- Heat the sample to 140°C and maintain this temperature for 2 hours.
- After 2 hours, cool the sample to room temperature under pressure.
- Separate the colored and white sheets.
- Visually assess the degree of color transfer to the white PVC-P sheet using the ISO 105-A03 Grey Scale.

4. Interpretation of Results:

- Rating 5: No visible staining.
- Rating 4: Slight staining.
- Rating 3: Noticeable staining.
- Rating 2: Considerable staining.
- Rating 1: Severe staining.

Migration Test Workflow Diagram

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. scribd.com [scribd.com]
- 2. intertekinform.com [intertekinform.com]
- 3. pigmentchemical.com [pigmentchemical.com]
- 4. additivesforpolymer.com [additivesforpolymer.com]
- 5. scribd.com [scribd.com]
- 6. scribd.com [scribd.com]

- 7. Pigment red 5 (pr5) - ORGANIC PIGMENT RED - L COLOR [[l-color.com](#)]
- 8. [epsilonpigments.com](#) [[epsilonpigments.com](#)]
- 9. [pardissabz.com](#) [[pardissabz.com](#)]
- 10. PV Fast Red B (Pigment Red 149) – Perylene Red Pigment [[ranbarr.com](#)]
- 11. [navpadpigments.com](#) [[navpadpigments.com](#)]
- To cite this document: BenchChem. [Technical Support Center: Pigment Red 5 - Preventing Bleeding and Migration in Plastics]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1583872#preventing-bleeding-and-migration-of-pigment-red-5-in-plastics>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com